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Compound of Interest

Compound Name: 3-Butylbiphenyl

CAS No.: 81782-75-4

Cat. No.: B12672722

Get Quote

Before designing a synthetic route, it is critical to understand the fundamental identity and

behavior of the target molecule. 3-Butylbiphenyl is a highly lipophilic, achiral hydrocarbon. Its

lack of polar functional groups renders it insoluble in water but highly soluble in non-polar

organic solvents (e.g., pentane, hexane, toluene), dictating the choice of purification methods

(typically normal-phase silica gel chromatography).

Table 1: Quantitative Chemical Identity & Properties

Parameter Value / Description Source / Validation

Systematic Name 1,1'-Biphenyl, 3-butyl- 1[1]

CAS Registry Number 81782-75-4 1[1]

Molecular Formula C16H18 1[1]

Molecular Weight 210.31 g/mol Calculated

SMILES CCCCc1cccc(c1)-c2ccccc2 Structural derivation[1]

Physical State (Ambient) Clear liquid 2[2]
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Safety Data and EHS (Environment, Health, and
Safety) Grounding
While a globally harmonized specific Safety Data Sheet (SDS) for the exact 3-butylbiphenyl
isomer is rare, we must extrapolate rigorous safety protocols from closely related structural

analogs (such as 4-tert-butylbiphenyl) and general biphenyl derivatives3[3].

Toxicological Profile: Alkylbiphenyls are generally not classified as acutely toxic

(oral/inhalation)[3]. However, due to their high lipophilicity, they can partition into the lipid

bilayers of the skin. Causality: This lipid partitioning causes localized defatting, leading to

mild-to-moderate skin irritation (analogous to GHS H315).

Environmental Hazard: Biphenyls are notoriously persistent in aquatic environments and

possess bioaccumulative potential.

Required Engineering Controls: All synthetic handling must be performed in a certified

chemical fume hood. Waste must be segregated into non-halogenated organic waste

streams to prevent environmental discharge.

Strategic Synthesis Workflows
To synthesize 3-butylbiphenyl, modern organic chemistry has moved away from harsh,

unselective Friedel-Crafts alkylations toward highly controlled catalytic systems. Below are two

cutting-edge methodologies.

Workflow A: Organogelation-Enabled Cross-Coupling in
Air
Historically, handling organolithium reagents (like n-butyllithium) required strict Schlenk line

techniques due to their violent reactivity with atmospheric moisture. Recent breakthroughs

have demonstrated that low-molecular-weight gelators (LMWGs) like hexatriacontane can

physically encapsulate these reactive species in a supramolecular network 2[2]. Causality: The

gel matrix drastically reduces the diffusion rate of oxygen and water, allowing benchtop cross-

coupling of 3-bromobiphenyl with n-BuLi in ambient air.
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Workflow for organogelation-enabled cross-coupling of 3-butylbiphenyl in air.

Workflow B: Silylium-Catalyzed C–C Bond Formation
For complex drug scaffolds where halogens cannot be easily utilized, aryl fluorides can be

activated using hyper Lewis acidic silylium ions4[4]. Causality: The extreme fluorophilicity of the

silylium catalyst abstracts the robust C–F bond, generating a highly reactive dicoordinate

carbocation intermediate. To prevent the catalyst from being quenched, a weakly coordinating

anion (WCA) like the carborane [HCB11Cl11]- is strictly required.
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C-C Bond Formation
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Silylium-catalyzed C-C bond formation via dicoordinate carbocation intermediate.
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Detailed Experimental Protocols (Self-Validating
Systems)
Protocol 1: Organogelation Cross-Coupling (0.5 mmol
scale)
Adapted from General Procedure A (GP-A)[2]

Matrix Preparation: Charge a 20 mL crimp-top vial with hexatriacontane (66 mg; 4 wt/vol%)

and a magnetic stirring bar. Seal the vial.

Atmospheric Purging: Evacuate and back-fill the vial with nitrogen exactly three times.

Validation Checkpoint: This ensures the complete removal of ambient oxygen, creating an

inert micro-environment critical for the survival of the organolithium reagent during the initial

gelation phase.

Gelation: Inject dry n-Hexane and commercially available n-BuLi solution (1 mmol; 2.0

equiv.) sequentially (total volume ~1.64 mL). Allow the mixture to form a stable gel.

Substrate Introduction: Introduce 3-bromobiphenyl (117 mg, 0.5 mmol) into the gel matrix.

The vial can now be exposed to benchtop air. Causality: The physical structure of the gel

acts as a kinetic barrier against atmospheric quenching, allowing the lithium-halogen

exchange and subsequent substitution to proceed efficiently.

Isolation & Purification: Quench the reaction safely, extract with an organic solvent, and

purify the crude mixture via automated flash column chromatography using n-pentane as the

eluent.

Yield: The product is obtained as a clear liquid (~80 mg; 76% yield).

Protocol 2: Silylium-Catalyzed Synthesis
Adapted from Dicoordinate Carbocation Methodologies[4]

Catalyst Activation: In a glovebox, prepare a colorless solution of [Ph3C]+[HCB11Cl11]- (1.1

µmol, 0.02 equiv) and triethylsilane (2.2 µmol, 0.04 equiv). Causality: The trityl cation

abstracts a hydride from the silane, generating the active silylium species in situ.
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Substrate Addition: Add the corresponding aryl fluoride precursor (12.1 mg, 0.054 mmol) to

the activated catalyst solution.

Reaction: Stir the mixture at 30 °C for exactly 12 minutes (0.2 hours). Validation Checkpoint:

The extreme reactivity of the dicoordinate carbocation guarantees rapid conversion.

Extended reaction times may lead to unwanted polymerization or degradation.

Yield: Quantitative conversion (99% yield by NMR).

Analytical Validation (NMR Characterization)
To ensure the integrity of the synthesized 3-butylbiphenyl, Nuclear Magnetic Resonance

(NMR) spectroscopy is the gold standard. The meta-substitution pattern is distinctly visible in

the aromatic region, while the butyl chain provides classic aliphatic splitting[2].

Table 2: 1H NMR Data Summary (400 MHz, CDCl3)
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Shift (δ, ppm) Multiplicity Integration
Coupling
Constant (J in
Hz)

Assignment

7.64 – 7.57 Multiplet (m) 2H -
Aromatic protons

(Biphenyl core)

7.48 – 7.40 Multiplet (m) 4H -
Aromatic protons

(Biphenyl core)

7.35

Doublet of

triplets of

doublets (dtd)

2H J = 8.6, 5.9, 2.6

Aromatic protons

(meta-

substitution

identifiers)

~2.60 Multiplet (m) 2H -
Aliphatic (Ar-

CH2-)

~1.45 Multiplet (m) 2H - Aliphatic (-CH2-)

~1.22 Sextet (h) 2H J ≈ 7.3 Aliphatic (-CH2-)

~0.80 Triplet (t) 3H J ≈ 7.3
Aliphatic (-CH3

terminal)

Note: Aliphatic shifts are representative of standard alkylbiphenyl systems and align with the

structural analogs provided in the literature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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